Regioisomeric Differentiation: 4-Sulfonyl vs. 3-Sulfonyl Substitution on Benzamide Ring
The target compound bears the ethylsulfonyl group at the para (4-) position of the benzamide ring, whereas a commercially common regioisomer, 3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide, places the sulfone at the meta (3-) position . In benzothiazole-benzamide based kinase inhibitor programs (e.g., LRRK2), the para-substitution pattern has been specifically exemplified in patent claims as providing a critical hydrogen-bond-accepting trajectory toward the solvent-exposed region of the ATP-binding pocket [1]. While direct head-to-head potency data for this exact pair are not publicly available, the LRRK2 patent SAR data demonstrate that moving the sulfone from the para to meta position alters the dihedral angle of the benzamide ring relative to the hinge-binding benzothiazole, which can profoundly affect kinase selectivity profiles [1]. This regioisomeric differentiation is analogous to well-documented effects in other sulfonamide-based kinase inhibitor series [2].
| Evidence Dimension | Benzamide ring substitution pattern (sulfone position) |
|---|---|
| Target Compound Data | 4-(ethylsulfonyl) substitution: para position on benzamide; canonical SMILES: CCS(=O)(=O)c1ccc(cc1)C(=O)Nc1ccc2nc(C)sc2c1 |
| Comparator Or Baseline | 3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide: meta substitution; CAS 898405-88-7 |
| Quantified Difference | Structural difference: para vs. meta sulfone placement alters dihedral angle and hydrogen-bond vector. Class-level inference: LRRK2 patent SAR shows that benzothiazole-benzamide para-substituted analogs maintain consistent kinase hinge-binding geometry [1]. No direct comparative IC50 data available for this specific pair. |
| Conditions | Structural comparison based on patent disclosures (US2021/0323936 A1) and vendor analytical data |
Why This Matters
Regioisomeric purity and positional fidelity are critical for SAR reproducibility; procurement of the incorrect regioisomer (3-sulfonyl vs 4-sulfonyl) would invalidate structure-based design hypotheses.
- [1] Consejo Superior de Investigaciones Científicas (CSIC). LRRK2 Inhibiting Compounds and Use Thereof for Treating Neurodegenerative Diseases. US Patent Application US2021/0323936 A1, 2021. View Source
- [2] Novak A, et al. Compounds (CTPS1 Inhibitors). US Patent Application US20230183229A1, 2023. Step Pharma S.A.S. View Source
